Ethyl 2-cyano-3-(4-pyridinyl)acrylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

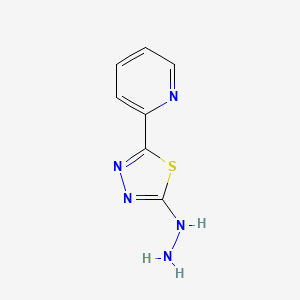

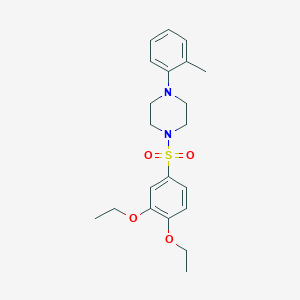

Ethyl 2-cyano-3-(4-pyridinyl)acrylate is a chemical compound with the CAS Number: 123293-73-2. It has a molecular weight of 202.21 and its IUPAC name is ethyl (2E)-2-cyano-3-(4-pyridinyl)-2-propenoate .

Molecular Structure Analysis

The InChI code for Ethyl 2-cyano-3-(4-pyridinyl)acrylate is 1S/C11H10N2O2/c1-2-15-11(14)10(8-12)7-9-3-5-13-6-4-9/h3-7H,2H2,1H3/b10-7+ . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

Ethyl 2-cyano-3-(4-pyridinyl)acrylate has a molecular weight of 202.21 . Additional physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique

Synthesis and Color Assessment

- A study by Chen and Wang (1995) in "Dyes and Pigments" explored the synthesis of 3-cyano-4-pyrenyl-6-substituted-2-pyridone derivatives using ethyl 2-cyano-3-pyrenyl acrylate. They investigated the fluorescence and color parameters of these compounds (Chen & Wang, 1995).

Polyfunctional Pyrazolyl Substituted and Pyrazolofused Pyridines

- Latif, Rady, and Döupp (2003) in the "Journal of Heterocyclic Chemistry" detailed a process involving ethyl 2-cyano-3-(5-chloro-1,3-diphenylpyrazol-4-yl)acrylate, leading to the formation of novel pyrazolyl-substituted pyridines (Latif, Rady, & Döupp, 2003).

Fluorescence Behavior Study

- Another study by Chen and Wang (1995) in "Dyes and Pigments" examined the fluorescence behavior of 3-cyano-4-substituted-6-pyrenyl-2-pyridone derivatives synthesized from ethyl 2-cyano-3-substituted acrylates (Chen & Wang, 1995).

Microwave Synthesis Approach

- Marinković et al. (2014) in the "Journal of The Serbian Chemical Society" explored the microwave synthesis of 4-substituted phenyl-6-phenyl-3-cyano-2-pyridones from ethyl 2-cyano-3-(substituted phenyl) acrylates, highlighting a novel synthesis approach (Marinković et al., 2014).

Wittig–SNAr Reactions and Kinase Inhibitors

- Xu et al. (2015) in "Synlett" described a Wittig–SNAr approach using ethyl (E)-3-[4-(morpholino-1-yl)-3-nitrophenyl]acrylate and similar compounds, potentially useful as intermediates in aurora 2 kinase inhibitors (Xu et al., 2015).

Synthesis of Ethyl 2-((Alkylamino)(Cyano)Methyl) Acrylates

- Arfaoui and Amri (2009) in "Tetrahedron" discussed the synthesis of ethyl 2-[(alkylamino)(cyano)methyl] acrylates, which could have various applications in chemical synthesis (Arfaoui & Amri, 2009).

Structural and Reactivity Analysis

- Rawat and Singh (2015) in the "Journal of Molecular Structure" performed an experimental and DFT study on a newly synthesized derivative of ethyl 2-cyano-3-(4-pyridinyl)acrylate, focusing on its structural and reactivity characteristics (Rawat & Singh, 2015).

Supramolecular Assembly and Crystal Structure

- Matos et al. (2016) in the "Journal of Molecular Structure" synthesized and analyzed the crystal structure of a Z isomer of ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate, providing insights into its supramolecular assembly (Matos et al., 2016).

Pyrimidine Biheterocycles Synthesis

- Singh, Kumar, and Kumar (2011) in "Organic Chemistry: An Indian Journal" used ethyl 2-cyano-3-pyridinyl acrylate for synthesizing biheterocyclic molecules, important for medicinal chemistry (Singh, Kumar, & Kumar, 2011).

Crystal Growth and Characterization

- Kotteswaran, Pandian, and Ramasamy (2017) in "Materials Research Innovations" focused on the growth and characterization of ethyl 2-cyano-3-(4-dimethylaminophenyl) acrylate crystals, studying their structural, optical, thermal, and electrical properties (Kotteswaran, Pandian, & Ramasamy, 2017).

Safety And Hazards

Propriétés

IUPAC Name |

ethyl (E)-2-cyano-3-pyridin-4-ylprop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-2-15-11(14)10(8-12)7-9-3-5-13-6-4-9/h3-7H,2H2,1H3/b10-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLQQQEHSYHZOLQ-JXMROGBWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CC=NC=C1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/C1=CC=NC=C1)/C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-cyano-3-(4-pyridinyl)acrylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-bicyclo[2.2.1]hept-5-en-2-yl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone](/img/structure/B2359801.png)

![Methyl 3-(4-benzoylbenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2359802.png)

![1-methyl-octahydro-1H-cyclopenta[b]pyridin-4-amine, Mixture of diastereomers](/img/structure/B2359805.png)

![2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2359807.png)

![7-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2359809.png)

![3-Cyclobutyl-6-[4-(pyridin-2-ylmethyl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2359812.png)

![diethyl 3-methyl-5-(2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)thiophene-2,4-dicarboxylate](/img/structure/B2359814.png)

![1-(4,6-Difluorobenzo[d]thiazol-2-yl)-3-(2,6-difluorophenyl)urea](/img/structure/B2359819.png)